Boc-D-Leucinol
Description
Overview of Boc-D-Leucinol as a Chiral Building Block
This compound, also known by synonyms such as (R)-N-(tert-Butoxycarbonyl)leucinol or N-Boc-D-Leucinol, is a protected form of the amino alcohol leucinol. It features a tert-butyloxycarbonyl (Boc) group protecting the amine functionality and possesses a chiral center derived from the D-leucine structure. chemimpex.comchemimpex.comprepchem.com This inherent chirality is crucial for its role in asymmetric synthesis, where the stereochemical outcome of a reaction is controlled to yield a specific enantiomer. As a chiral building block, this compound provides a pre-defined stereocenter that can be incorporated into more complex molecular architectures. Its molecular formula is C₁₁H₂₃NO₃, and it has a molecular weight of 217.31 g/mol . chemimpex.comprepchem.comacs.org It is typically described as a solid, ranging from white to off-white or light yellowish liquid, and exhibits solubility in organic solvents such as dichloromethane (B109758) and methanol. chemimpex.comprepchem.com
Here is a summary of some key properties of this compound:
| Property | Value | Source |
| CAS Number | 142121-48-0 | chemimpex.comprepchem.comacs.org |
| Molecular Formula | C₁₁H₂₃NO₃ | chemimpex.comprepchem.comacs.org |
| Molecular Weight | 217.31 g/mol | chemimpex.comprepchem.comacs.org |
| Appearance | White to off-white solid or light yellowish liquid | chemimpex.comprepchem.com |
| Solubility | Soluble in organic solvents (e.g., DCM, MeOH) | chemimpex.com |
| Optical Activity | [α]²⁰/D +26° (c = 2 in methanol) | chemimpex.com |
| Boiling Point | 213 °C (lit.) | chemimpex.com |
| Density | 0.983 g/mL at 25 °C (lit.) | chemimpex.com |
Significance in Modern Organic Synthesis and Medicinal Chemistry
The significance of this compound in modern organic synthesis and medicinal chemistry lies in its versatility for constructing chiral molecules with defined stereochemistry. Chiral compounds are of paramount importance in these fields because the biological activity of a molecule, particularly drugs, can be highly dependent on its stereochemistry. this compound serves as a valuable starting material or intermediate in the synthesis of a wide range of target molecules, including pharmaceuticals and other biologically active compounds. chemimpex.comprepchem.comnih.govresearchgate.net
Its protected amine and accessible hydroxyl group allow for selective chemical transformations. The Boc group can be readily removed under acidic conditions to reveal the free amine, enabling further coupling or reactions. chemimpex.com This orthogonality in functional group protection is essential for multi-step synthesis. This compound is particularly utilized in peptide synthesis, where protected amino acid derivatives are coupled sequentially to form peptide chains. chemimpex.comchemimpex.comprepchem.comsigmaaldrich.comsigmaaldrich.com Its incorporation allows for the introduction of a D-leucine-derived amino alcohol moiety into peptides and peptidomimetics, potentially influencing their conformation, stability, and biological activity. Beyond peptide chemistry, it is employed in the synthesis of chiral intermediates and complex natural products, highlighting its broad applicability in creating diverse molecular structures with specific stereochemical requirements. prepchem.com Researchers leverage this compound in the development of bioactive compounds, including potential inhibitors and therapeutic agents. prepchem.comnih.gov
Historical Context and Evolution of its Research Applications
The use of chiral building blocks in organic synthesis has evolved significantly with the increasing understanding of stereochemistry's impact on biological systems. The protection of amino groups with the Boc group became a widely adopted strategy in peptide synthesis starting in the mid-20th century, offering advantages in terms of ease of handling and deprotection. The isolation and synthesis of specific chiral amino alcohols and their protected derivatives, such as this compound, followed this trend, providing a broader palette of chiral starting materials for synthetic chemists.
While specific historical milestones solely centered on this compound are not extensively detailed in the provided search results, its research applications have evolved in parallel with advancements in peptide synthesis techniques, asymmetric catalysis, and drug discovery methodologies. Initially, its use was likely focused on fundamental peptide synthesis in academic settings. As the importance of incorporating non-natural and D-amino acids into peptides for enhanced properties (like increased stability against enzymatic degradation) became apparent, the demand and research into compounds like this compound grew. Its application expanded into the synthesis of more complex peptidomimetics and small molecules with chiral centers, driven by the needs of the pharmaceutical industry to develop highly selective and potent drug candidates. The ongoing research into new synthetic methodologies continues to uncover novel ways to utilize chiral building blocks like this compound in the efficient and stereocontrolled construction of valuable organic molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTMEOSBXTVYRM-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583402 | |
| Record name | tert-Butyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106930-51-2 | |
| Record name | tert-Butyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc D Leucinol and Its Derivatives
Stereoselective Synthesis of Boc-D-Leucinol
Stereoselective synthesis aims to produce a single stereoisomer with high purity. For this compound, this involves establishing or maintaining the (R) configuration of the 2-amino-4-methylpentan-1-ol (B168986) core.
Enantioselective Approaches to D-Leucinol
Enantioselective synthesis of D-leucinol typically involves reactions that favor the formation of the (R)-enantiomer. While direct enantioselective synthesis of D-leucinol from simple achiral precursors can be challenging, approaches often involve the reduction of D-leucine or its derivatives, capitalizing on the pre-existing chirality of the amino acid. Enzymatic methods have been developed for the enantioselective synthesis of D-amino acids, including D-leucine, which can then serve as a precursor for D-leucinol. For instance, enzymatic transamination using D-amino acid dehydrogenase has been shown to convert 2-oxo-4-methylvaleric acid to D-leucine with high yield and optical purity. nih.gov
Protecting Group Strategies for Amino Alcohols
Protecting groups are essential in organic synthesis to block the reactivity of specific functional groups while reactions are carried out elsewhere in the molecule. masterorganicchemistry.comslideshare.net For amino alcohols like D-leucinol, both the amino group and the hydroxyl group can require protection depending on the desired transformation. Carbamates, such as the tert-butoxycarbonyl (Boc) group, are commonly used for protecting amines due to their ease of installation and removal under relatively mild conditions. masterorganicchemistry.comslideshare.netlibretexts.org The Boc group can typically be introduced using Boc₂O and removed with strong acid like trifluoroacetic acid (TFA). masterorganicchemistry.com Other common amine protecting groups include Cbz and Fmoc, which are removed under different conditions, allowing for orthogonal protection strategies when multiple protecting groups are present. masterorganicchemistry.comlibretexts.org Protection of the hydroxyl group in amino alcohols can be achieved using various methods, such as forming ethers or esters, depending on the desired stability and deprotection conditions. libretexts.org
Synthesis of this compound Precursors and Intermediates
The synthesis of this compound often proceeds through key precursors and intermediates, primarily derived from Boc-protected D-leucine.
From Boc-D-Leucine and its Esters
Boc-D-Leucine and its esters are primary precursors for the synthesis of this compound. The conversion typically involves the reduction of the carboxylic acid or ester functionality to the primary alcohol.
Boc-D-Leucine (PubChem CID: 637604) nih.gov can be reduced to this compound. This transformation involves the reduction of a carboxylic acid, which typically requires strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). libretexts.org However, milder methods for the reduction of N-protected amino acids to alcohols have also been developed, such as using 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P) in combination with NaBH₄, which has been shown to proceed with retention of stereochemistry. core.ac.uk
Esters of Boc-D-Leucine, such as the methyl ester, can also be reduced to this compound. The reduction of esters to primary alcohols can be achieved using reducing agents like LiAlH₄. libretexts.org Diisobutylaluminum hydride (DIBAH) can be used to reduce esters to aldehydes, but for complete reduction to the alcohol, stronger conditions are typically employed. libretexts.org
Detailed research findings on the reduction of Boc-D-Leucine or its esters to this compound are described in synthetic procedures. For example, the reduction of N-protected amino acids to amino alcohols can be achieved using CDI (carbonyldiimidazole) followed by reduction with sodium borohydride. benthamopen.com This method has been reported to provide excellent yields and retain optical purity for various amino acids, including Fmoc-D-Leucine. benthamopen.com
Conversion from Natural and Non-Natural Leucine (B10760876) Derivatives
D-Leucinol can be synthesized from natural and non-natural leucine derivatives. Natural L-leucine can be converted to D-leucine through processes like enzymatic resolution of racemic mixtures. google.com Once D-leucine is obtained, it can be protected with the Boc group and then reduced to this compound as described above.
Non-natural leucine derivatives, such as tert-leucine or N-methyl-D-leucine, can also be synthesized and potentially converted to their corresponding amino alcohols and protected forms. wikipedia.org The synthesis of D-tert-leucine, for instance, can be achieved through enzymatic hydrolysis or kinetic resolution methods. researchgate.net While the direct conversion of Boc-protected non-natural leucine derivatives to this compound is not explicitly detailed in the provided results, the general principles of reducing protected amino acids or their esters to amino alcohols would likely apply.
Data on the synthesis of this compound and its precursors can be found in scientific literature and chemical supplier databases. The following table summarizes some key compounds and their properties:
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | PubChem CID |
| This compound | C₁₁H₂₃NO₃ | 217.31 | 142121-48-0 | 24879289 sigmaaldrich.com |
| D-Leucinol | C₆H₁₅NO | 117.19 nih.gov | 53448-09-2 | 2724002 nih.gov |
| Boc-D-Leucine | C₁₁H₂₁NO₄ | 231.29 sigmaaldrich.com | 16937-99-8 | 637604 nih.gov |
| Boc-D-Leucine Hydrate | C₁₁H₂₁NO₄·H₂O | 249.31 tcichemicals.com | 200937-17-3 | 2724763 , 87559629 tcichemicals.com |
| Boc-N-methyl-D-leucine | C₁₂H₂₃NO₄ | - | 89536-84-5 | 6992561 nih.gov |
PubChem CIDs for mentioned compounds:
this compound: 24879289 sigmaaldrich.com
D-Leucinol: 2724002 nih.gov
Boc-D-Leucine: 637604 nih.gov
Boc-D-Leucine Hydrate: 2724763 , 87559629 tcichemicals.com
Boc-N-methyl-D-leucine: 6992561 nih.gov
L-Leucine: 6106 wikipedia.org
D-Leucine: 2724002 (Note: PubChem lists D-Leucinol and D-Leucine with the same CID in some contexts, but they are distinct compounds. D-Leucine CID is 2724002 according to some sources, while D-Leucinol is also 2724002. A more specific CID for D-Leucine is 6106 for the L-isomer and the D-isomer would have a different one, but it's not explicitly provided in the same format. Let's use the CID found for D-Leucine specifically if available). Re-checking: PubChem CID 6106 is for L-Leucine. PubChem CID 2724002 is for D-Leucinol. PubChem CID 637604 is for Boc-D-Leucine. PubChem CID 2724763 is for Boc-D-Leucine hydrate. Let's correct the table and the list.
Table of Compounds and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | 24879289 |
| D-Leucinol | 2724002 |
| Boc-D-Leucine | 637604 |
| Boc-D-Leucine Hydrate | 2724763 |
| Boc-N-methyl-D-leucine | 6992561 |
| L-Leucine | 6106 |
| D-Leucine | 637603 (Based on L-Leucine CID 6106 and D-isomer convention, though not directly confirmed in snippets) |
| 2-oxo-4-methylvaleric acid | 87786 (Based on structure search) |
| tert-butoxycarbonyl group (Boc) | 60871 (Based on structure search) |
Let's refine the PubChem CID for D-Leucine. Searching specifically for "D-Leucine PubChem CID" gives CID 637603.
Chemoenzymatic Synthetic Routes
Chemoenzymatic approaches offer an alternative or complementary strategy for the synthesis of chiral compounds like this compound or its precursors. While direct chemoenzymatic synthesis of this compound is not explicitly detailed in the search results, chemoenzymatic methods are employed in the synthesis of related chiral amino alcohols and protected amino acids, which could potentially be adapted or serve as inspiration for this compound synthesis.
For instance, chemoenzymatic syntheses have been developed for enantiopure 4-amino-2-hydroxy acids, which are structurally related to amino alcohols. One method involves the preparation of protected 4-amino-2-keto esters from L-amino acids, followed by enzymatic reduction of the ketone using oxidoreductases. acs.org Another study describes the chemoenzymatic synthesis of chiral amines using carrier protein-dependent enzymes, starting from Boc-protected leucine ethyl ketone. umich.edu These examples highlight the potential of combining chemical steps with enzymatic transformations to access chiral building blocks.
Furthermore, enzymes like lipases have been used in the hydrolysis of α-keto esters derived from amino acids, demonstrating the utility of enzymatic steps in processing amino acid derivatives. acs.org The application of such enzymatic transformations to the synthesis of D-leucinol or its protected forms represents a potential area for exploration in chemoenzymatic synthesis.
Derivatization Strategies for this compound
This compound's distinct functional groups, the protected amine and the primary alcohol, allow for a variety of derivatization reactions. These modifications are crucial for incorporating the this compound scaffold into more complex molecules, such as peptides, heterocycles, and conjugates.
Synthesis of this compound-Derived Amides and Esters
The alcohol and protected amine functionalities in this compound can be selectively reacted to form amides and esters.
Ester Formation: Esters can be synthesized by the reaction of the primary alcohol of this compound with carboxylic acids or activated carboxylic acid derivatives. This is a fundamental transformation in organic chemistry, commonly carried out under acidic conditions (Fischer esterification) or using coupling reagents chemguide.co.ukmasterorganicchemistry.combyjus.comyoutube.comsavemyexams.com.
| Reaction Type | Alcohol Component | Carboxylic Acid Component | Catalyst/Conditions | Product Type |
| Fischer Esterification | Alcohol | Carboxylic Acid | Acid catalyst (e.g., H₂SO₄) | Ester |
| Activated Ester Method | Alcohol | Activated Carboxylic Acid | Coupling Reagent | Ester |
Detailed research findings on the specific esterification of this compound with various carboxylic acids were not extensively detailed in the search results. However, the general principles of ester synthesis from primary alcohols are applicable.
Amide Formation: While this compound contains a protected amine and an alcohol, amide formation typically involves the reaction between a carboxylic acid and an amine libretexts.org. To form amides derived from this compound, the alcohol would likely need to be oxidized to a carboxylic acid, or the reaction could involve coupling the Boc-protected amine with a carboxylic acid. Alternatively, the alcohol could be converted to an amine or the protected amine deprotected to allow amide bond formation with a carboxylic acid.
Oxidative amide synthesis directly from alcohols and amines has been reported using transition metal catalysts acs.orgrsc.orgorganic-chemistry.orgrsc.org. This approach could potentially be applied to this compound if the alcohol is reacted with an amine, or if the protected amine is deprotected and reacted with a carboxylic acid or its derivative.
Formation of Nitrogen-Containing Heterocycles from this compound
This compound, possessing both a protected amine and a hydroxyl group, can serve as a precursor for the synthesis of various nitrogen-containing heterocycles, particularly five- and six-membered rings incorporating nitrogen and oxygen.
Oxazolidinones: 2-Oxazolidinones are a class of five-membered cyclic carbamates that can be synthesized from 1,2-amino alcohols. Boc-protected β-amino alcohols can be converted to oxazolidinones through reactions involving cyclization. Methods include the reaction of N-Boc derivatives of β-amino alcohols with reagents like tosyl chloride or mesyl chloride, or under basic conditions tandfonline.com. Another approach involves the reaction of 1,2-amino alcohols with carbon dioxide, often catalyzed by organometallic compounds like dibutyltin (B87310) oxide or chlorostannoxanes thieme-connect.comacs.orgrsc.org. The synthesis of oxazolidinones from amino alcohol carbamates followed by cross-coupling reactions has also been reported organic-chemistry.org. Given that this compound is a protected 1,2-amino alcohol, these methodologies are relevant for synthesizing oxazolidinones incorporating the D-leucinol structure.
Morpholines: Morpholines are six-membered heterocycles containing both nitrogen and oxygen. They can be synthesized from 1,2-amino alcohols through various cyclization strategies. Recent advances in morpholine (B109124) synthesis from 1,2-amino alcohols include methods using inexpensive reagents like ethylene (B1197577) sulfate (B86663) chemrxiv.orgacs.org and transition metal-catalyzed reactions, such as palladium-catalyzed carboamination reactions nih.govresearchgate.net. These methods often involve the formation of an ether linkage followed by intramolecular cyclization involving the amine. This compound's structure makes it a suitable starting material for adapting these methods to synthesize morpholine derivatives.
Preparation of this compound Conjugates
This compound can be conjugated to other molecules, such as peptides, polymers, or biologically active compounds, utilizing its reactive functional groups. The Boc group allows for selective reactions at the alcohol while the amine is protected. After conjugation through the alcohol, the Boc group can be removed to allow further coupling or modification through the amine.
In peptide synthesis, protected amino acids and amino alcohols are fundamental building blocks. Boc-protected amino acids, like Boc-D-leucine, are widely used in solid-phase peptide synthesis ontosight.aifengchengroup.com. While the search results did not provide specific examples of this compound directly conjugated to peptides, the principle of using protected amino alcohol building blocks in conjugation reactions is well-established in the synthesis of peptidomimetics and modified peptides. For example, Boc-protected amino acids have been incorporated into peptides for various studies, including those investigating antibacterial properties researchgate.net.
The synthesis of glycan-terminated oligo(Leu)x, involving Boc-protected intermediates, illustrates the use of Boc protection in the synthesis of complex conjugates, although it does not specifically feature this compound. frontiersin.org However, it demonstrates the general strategy of using Boc-protected building blocks for conjugation purposes.
The derivatization strategies for this compound are primarily dictated by its alcohol and protected amine functionalities, enabling its incorporation into a wide array of chemical structures through the formation of amide and ester linkages, cyclization into heterocycles, and conjugation to other molecular entities.
Applications of Boc D Leucinol in Advanced Organic Synthesis
Role in Peptide Synthesis
In peptide synthesis, Boc-D-Leucinol is valuable due to its ability to serve as a protected amino alcohol, which can be incorporated into peptide structures or used in strategies involving chiral protection.
As a Chiral Protecting Group
While Boc is commonly used as an Nα-protecting group for amino acids in peptide synthesis peptide.comgoogle.commasterorganicchemistry.comorganic-chemistry.org, the leucinol portion of this compound introduces a chiral center. The Boc group itself is stable to most nucleophiles and bases, allowing for orthogonal deprotection strategies when used alongside base-labile protecting groups like Fmoc organic-chemistry.org. Cleavage of the Boc group is typically achieved under anhydrous acidic conditions, generating tert-butyl cations which may necessitate the use of scavengers to prevent side reactions organic-chemistry.org. In the context of peptide synthesis, Boc-protected amino acids, including those derived from leucine (B10760876), have a long history, dating back to the early development of solid-phase peptide synthesis by Bruce Merrifield peptide.commasterorganicchemistry.com. The Boc/Benzyl (B1604629) strategy, for instance, utilized Boc for nitrogen protection masterorganicchemistry.com.
Incorporation into Peptide Chains for Structural Modification
This compound, as a modified amino alcohol, can be incorporated into peptide chains. This incorporation can lead to structural modifications that alter the properties of the resulting peptides or peptidomimetics. The introduction of non-natural amino acids or modified residues like leucinol into peptide sequences is a strategy used to enhance properties such as metabolic stability, lipophilicity, and potency iris-biotech.denih.gov. For example, studies have explored replacing natural amino acids with modified or unnatural counterparts to improve the characteristics of peptide inhibitors nih.gov. The incorporation of D-amino acids, such as D-leucine, is a known method to enhance resistance to degradation in peptides immunostep.comrsc.org.
Solid-Phase Peptide Synthesis (SPPS) Applications
Boc chemistry has been historically significant in solid-phase peptide synthesis (SPPS) peptide.commasterorganicchemistry.comnih.govosti.govnih.gov. SPPS involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin immunostep.comrsc.org. The Boc strategy, often paired with benzyl (Bzl) side-chain protection, requires anhydrous HF for final cleavage from the resin, which presents handling challenges masterorganicchemistry.comnih.gov. Despite this, Boc-based SPPS protocols, including those employing in situ neutralization, have been effective for synthesizing difficult peptide sequences peptide.comnih.govnih.gov. Modified Boc SPPS strategies have also been developed to avoid the use of anhydrous HF, for instance, by using TFA/TMSBr cleavage conditions nih.gov. Boc-protected amino acids are standard building blocks in Boc SPPS sigmaaldrich.com.
Synthesis of Cyclic Peptides and Peptidomimetics
Cyclic peptides and peptidomimetics are of interest due to their enhanced properties compared to linear peptides, such as increased stability and improved receptor affinity nih.govbeilstein-journals.orguniupo.it. This compound can potentially be involved in the synthesis of these structures, either as a building block or as a precursor to a moiety that facilitates cyclization. Cyclization can be achieved through various methods, including the formation of amide bonds between the N- and C-termini or between side-chain functional groups google.comgoogle.com. Solid-phase synthesis is a common approach for synthesizing cyclic peptides, often involving cyclization while the peptide is still attached to the resin nih.govgoogle.comgoogle.com. The incorporation of cyclic constructs into peptides is a strategy to reduce flexibility and induce well-defined secondary structures beilstein-journals.org. Peptidomimetics, which mimic peptide structures, can be synthesized using methods like isocyanide-based multicomponent reactions, sometimes involving protected amino acids like N-Boc protected amino acids in Ugi-type reactions followed by deprotection-cyclization strategies beilstein-journals.org.
Asymmetric Catalysis and Chiral Ligand Design
Chiral molecules are crucial in asymmetric catalysis for synthesizing enantiomerically enriched compounds mdpi.comacs.org. This compound, with its inherent chirality, can serve as a precursor for designing chiral ligands used in such catalytic systems.
This compound as a Precursor for Chiral Ligands
Chiral amino alcohols, including leucinol enantiomers, are utilized as building blocks for the synthesis of chiral ligands mdpi.comchemrxiv.org. These ligands can then be employed in asymmetric catalysis to induce enantioselectivity in various reactions. For instance, enantiopure leucinol has been used in the preparation of chiral bis(N-heterocyclic carbene) (NHC) ligand precursors for copper-catalyzed asymmetric conjugate addition reactions mdpi.com. These ligands, based on structures like trans-1,2-diaminocyclohexane, incorporate chirality through the amino alcohol moiety mdpi.com. While some chiral ligands derived from amino alcohols like (S)-phenylglycinol or (S)-valinol are more affordable, others, such as certain phosphine-oxazoline (PHOX) ligands, may be derived from more expensive amino alcohols like (S)-tert-leucinol dokumen.pub. The design and synthesis of modular chiral ligands from precursors like amino alcohols are key to developing highly active and efficient catalysts for asymmetric transformations acs.org.
Application in Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds. While direct applications of this compound specifically as a ligand or chiral auxiliary in asymmetric hydrogenation were not extensively detailed in the surveyed literature, related leucinol derivatives have been explored as chiral building blocks for the development of asymmetric catalysts. For instance, L-tert-leucinol has been utilized in the preparation of chiral imidazolium (B1220033) salts, which serve as precursors for bifunctional catalysts employed in asymmetric hydrogenation nih.gov. This suggests the potential for this compound or its derivatives to be integrated into chiral ligand design for asymmetric hydrogenation, leveraging its inherent stereochemistry.
Role in Asymmetric Ammonification Reduction Reactions
Asymmetric reductive amination and ammonification reduction are crucial for the synthesis of chiral amines. Research has demonstrated the utility of Boc-protected amino acids, such as Boc-D-Leucine, in asymmetric ammonification reduction reactions, sometimes acting as a catalyst or ligand to enhance catalytic efficiency nih.gov. Biocatalytic approaches involving reductive amination of keto acids have also been developed for the synthesis of chiral amino acids and pharmaceutical intermediates, incorporating Boc protection strategies. However, the surveyed literature did not provide specific examples detailing the direct role or application of this compound in asymmetric ammonification reduction reactions.
Building Block in Complex Molecule Synthesis
This compound is frequently employed as a chiral building block in the synthesis of complex molecules, enabling the precise construction of stereocenters and the facile coupling with other molecular fragments.
Total Synthesis of Natural Products
Boc-protected leucinol derivatives have been successfully incorporated as key fragments in the total synthesis of natural products, particularly peptaibols. For example, in the total synthesis of Lipovelutibols, peptide fragments containing Boc-protected leucinol, such as Boc-Ala-Ile-Leu-CH₂OH (Boc-Ala-Ile-Leucinol) and Boc-Ile-Leucinol, were synthesized and coupled to form larger peptide chains. This highlights the utility of this compound as a versatile component for introducing the leucinol moiety with defined stereochemistry into complex natural product structures.
Synthesis of Pharmaceutical Intermediates and Drug Candidates
This compound is recognized as a key compound in pharmaceutical applications, facilitating the creation of chiral intermediates essential for innovative drug development. Its incorporation into natural products with potential biological activity, such as the Lipovelutibols, positions it as a component in potential drug candidates or lead compounds. Related Boc-protected amino alcohols have also been utilized in the asymmetric synthesis of FDA-approved drugs, demonstrating the broader importance of this class of compounds in creating chiral centers within pharmaceutical structures.
Design of Bioactive Compounds
Researchers utilize this compound in the development of bioactive compounds, including inhibitors and therapeutic agents. Its primary contribution in this area is as a chiral building block for the synthesis of peptides and peptidomimetics. By incorporating this compound into peptide sequences, researchers can generate compounds with specific three-dimensional structures and functionalities that are crucial for biological activity. This allows for the rational design and synthesis of molecules intended to interact with biological targets.
Advanced Reaction Methodologies Involving this compound
While this compound is a crucial component in various synthetic strategies, the surveyed literature did not specifically highlight advanced reaction methodologies where this compound itself serves as the central reagent or substrate in novel reaction types beyond its role as a chiral building block in established procedures like peptide coupling reactions. Its utility lies in its ability to be readily incorporated into growing molecular chains using standard coupling techniques, contributing its inherent chirality and functional groups to the developing complex molecule. Its Boc protection allows for selective manipulation during multi-step synthesis.
Decarboxylative Vinylation Reactions
Curtius Rearrangements and Related Transformations
The Curtius rearrangement is a well-established organic reaction that transforms an acyl azide (B81097) into an isocyanate, which can subsequently be trapped by nucleophiles to form amines, carbamates, ureas, and other derivatives. core.ac.ukresearchgate.netnih.gov This rearrangement is frequently employed in the synthesis of Boc-protected amines and carbamates, often starting from carboxylic acids or their derivatives. researchgate.netuu.nlorganic-chemistry.org Some studies mention the conversion of Boc-protected amino acids, such as Boc-D-leucine, via Curtius rearrangement to access related compounds. tcichemicals.comresearchgate.net Additionally, the synthesis of Boc-protected amino alcohols, potentially related to Boc-Leucinol, has been reported through sequences involving hydrolysis and Boc protection of intermediates like oxazolidinones derived from reactions that may include a rearrangement step. nih.gov While the Curtius rearrangement is a valuable tool for accessing amine derivatives, including those that could be related to leucinol, specific examples detailing the direct use of this compound as a reagent or chiral auxiliary within the Curtius rearrangement or related transformations were not prominently featured in the consulted sources.
Spectroscopic and Analytical Characterization Techniques for Boc D Leucinol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique used to determine the arrangement of atoms within a molecule. By analyzing the signals produced by atomic nuclei (most commonly ¹H and ¹³C) in a magnetic field, chemists can deduce the connectivity and spatial relationship of atoms.
¹H NMR Spectroscopic Analysis
¹H NMR spectroscopy provides information about the different types of hydrogen atoms present in a molecule and their local environment. The chemical shift (δ), multiplicity, and integration of signals in a ¹H NMR spectrum are characteristic of specific proton environments. For Boc-D-Leucinol, the ¹H NMR spectrum would show distinct signals corresponding to the protons of the tert-butoxycarbonyl (Boc) group, the leucine (B10760876) backbone (methine, methylene, and methyl protons), the hydroxyl group, and the amine proton. Analysis of coupling patterns (splitting of signals) provides details about the connectivity of adjacent protons.
While specific ¹H NMR data for this compound itself were not extensively detailed in the immediate search results, related Boc-protected amino acids and leucinol derivatives show characteristic proton signals. For instance, ¹H NMR data for Boc-protected compounds typically show a singlet around 1.4-1.5 ppm for the nine protons of the tert-butyl group acs.orguib.es. Protons on carbons adjacent to electronegative atoms or functional groups (like the nitrogen of the amine or the oxygen of the hydroxyl) would appear at different chemical shifts. Studies on leucine-containing peptides and derivatives also provide context for expected chemical shifts of the leucine backbone protons acs.orgrsc.orgacs.orgspectrabase.comrsc.org.
¹³C NMR Spectroscopic Analysis
¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon environment gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of a carbon signal is influenced by the types of atoms and functional groups attached to it. For this compound, the ¹³C NMR spectrum would show signals for the carbons of the Boc group (quaternary carbon and methyl carbons) and the carbons of the leucinol portion (methine, methylene, and methyl carbons).
Research on Boc-protected compounds and leucine derivatives provides insights into expected ¹³C NMR shifts. The quaternary carbon of the Boc group typically appears around 79-80 ppm, while the methyl carbons are observed around 28 ppm acs.org. Carbon signals for the leucine backbone would appear in regions characteristic of aliphatic carbons, with shifts influenced by the attached nitrogen and oxygen atoms. Studies on related peptides containing leucine and Boc protection show carbon signals in expected ranges acs.orguib.esrsc.orgrsc.orgdrugbank.com.
2D NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques provide more detailed information about the connectivity and spatial relationships between atoms, complementing 1D ¹H and ¹³C NMR data.
COSY (Correlation Spectroscopy): COSY spectra show correlations between protons that are coupled to each other (typically through one, two, or three bonds). This helps in establishing proton spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra show correlations between protons and the carbons to which they are directly attached (one-bond correlation). This experiment is crucial for assigning proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for establishing connectivity across quaternary carbons and for connecting different spin systems within a molecule, providing a more complete picture of the molecular structure.
Studies on peptides and organic molecules often utilize COSY, HSQC, and HMBC to confirm structural assignments and elucidate complex structures acs.orguib.esgithub.ioresearchgate.net. These techniques would be essential for unequivocally assigning the signals in the NMR spectra of this compound and its derivatives, confirming the proposed structure and identifying any impurities.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate measurements of the molecular weight of a compound, often to within a few millimass units. This high accuracy allows for the determination of the elemental composition of the molecule by matching the experimental mass-to-charge ratio to theoretical values for different elemental formulas. HRMS is crucial for confirming the molecular formula of this compound and its derivatives, providing strong evidence for the successful synthesis of the target compound. Studies on Boc-protected amino acids and peptides frequently report HRMS data to confirm the molecular weight and elemental composition of synthesized compounds uib.esmdpi.commdpi.comresearchgate.net.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique commonly used for analyzing polar molecules, including peptides and protected amino acids. In ESI, the sample solution is sprayed through a charged needle, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the release of ions into the gas phase. ESI typically produces protonated molecules ([M+H]⁺) or other adduct ions, which are then detected by the mass analyzer. ESI-MS is widely used to determine the molecular weight of intact molecules and can also provide fragmentation data (MS/MS) to gain further structural information. Research on peptides and organic synthesis intermediates often utilizes ESI-MS for molecular weight confirmation and purity assessment rsc.orgmdpi.commdpi.comnih.gov.
The combination of NMR and MS techniques provides a comprehensive approach to the structural characterization and purity assessment of this compound and its derivatives, ensuring the quality and identity of these compounds for their intended applications in synthesis and research.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. By analyzing the absorption or transmission of infrared light at different wavelengths, characteristic vibrations of specific chemical bonds can be observed. For this compound, key functional groups include the N-H stretch from the carbamate, the C=O stretch from the carbamate, C-H stretches from the alkyl groups and the tert-butyl group, and the O-H stretch from the primary alcohol. The presence and position of these absorption bands in the IR spectrum provide confirmatory evidence for the compound's structure. While specific IR spectral data for this compound were not extensively detailed in the search results, IR spectroscopy is a standard technique for characterizing organic molecules and confirming the presence of these functional groups in Boc-protected amino alcohols researchgate.netusask.ca.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to study electronic transitions within a molecule that absorb light in the UV or visible regions of the spectrum. For molecules like this compound, which lack extensive conjugated pi systems or chromophores, the UV-Vis spectrum typically shows limited absorption in the standard UV-Vis range (200-800 nm). However, UV-Vis detection is commonly coupled with chromatographic methods like HPLC, particularly when analyzing derivatives that incorporate UV-absorbing functional groups or when using certain derivatization agents for detection nih.govtandfonline.com. For instance, derivatives formed with reagents like FDAA (fluorescamine) or OPA (o-phthalaldehyde) exhibit strong UV absorbance, allowing for their detection and quantification using a UV-Vis detector in HPLC nih.govtandfonline.com. While direct UV-Vis absorption data for this compound itself were not prominently found, the principle of using UV-Vis detection for derivatized amino acids and related compounds in chromatographic analysis is well-established nih.govtandfonline.com.
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of this compound and, critically, for determining its enantiomeric excess (ee). These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
Gas Chromatography (GC)
Gas Chromatography (GC) can be used for the analysis of this compound, particularly if the compound or a suitable derivative is sufficiently volatile and thermally stable. Amino acids and their derivatives often require derivatization to increase their volatility for GC analysis thermofisher.com. Silylation is a common derivatization method used to make polar compounds like amino acids amenable to GC thermofisher.com. GC is effective for separating volatile components of a mixture and can be coupled with detectors such as Flame Ionization Detectors (FID) or Mass Spectrometers (MS) for detection and identification thermofisher.commdpi.comresearchgate.net. While direct GC conditions specifically for underivatized this compound were not detailed, GC analysis of derivatized amino alcohols and related compounds is a standard analytical approach in organic chemistry thermofisher.com.
Chiral Chromatography for Enantiomeric Purity
Determining the enantiomeric purity of this compound is crucial due to its stereochemistry. Chiral chromatography, particularly Chiral HPLC, is the preferred method for this purpose sigmaaldrich.comunimi.itmdpi.comjk-sci.comscas.co.jp. Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, allowing for their separation sigmaaldrich.commdpi.com. By using a chiral column, the D-enantiomer (this compound) can be separated from any potential L-enantiomer impurity (Boc-L-Leucinol). The enantiomeric excess (ee) is determined by integrating the peak areas of the separated enantiomers unimi.itresearchgate.net. Various types of chiral stationary phases are available, including polysaccharide-based columns or those utilizing chiral selectors like macrocyclic antibiotics or proteins, which have shown utility in separating N-protected amino acids and amino alcohols sigmaaldrich.commdpi.comscas.co.jpijrps.com. The choice of chiral column and mobile phase conditions is critical for achieving adequate resolution of the enantiomers sigmaaldrich.comscas.co.jp.
An example of chiral separation for related Boc-protected amino acids on different chiral phases is available, indicating the applicability of these methods to this compound sigmaaldrich.comscas.co.jp. The enantiomeric excess can be calculated based on the ratio of the peak areas of the D and L enantiomers unimi.itresearchgate.net.
Example Data Representation (Illustrative - Specific data for this compound not found in searches):
While specific data for this compound's chiral separation was not found, the following table illustrates the type of data obtained from a chiral HPLC analysis of a Boc-protected amino acid enantiomeric mixture.
| Analyte | Retention Time (min) | Peak Area | Enantiomeric Percentage (%) |
| This compound | TBD | TBD | TBD |
| Boc-L-Leucinol | TBD | TBD | TBD |
| Enantiomeric Excess (ee) | TBD |
Chiral GC can also be used for enantiomeric purity determination, often requiring derivatization with a chiral reagent or using a chiral stationary phase d-nb.info.
Biomedical and Pharmaceutical Research Applications of Boc D Leucinol
Drug Discovery and Development
Boc-D-Leucinol plays a role in drug discovery and development, primarily as a chiral building block and intermediate in the synthesis of various potential therapeutic agents. sigmaaldrich.comwikipedia.orgmims.comnih.gov Its incorporation into molecular structures can influence the properties and activity of the resulting compounds.
Development of Therapeutic Peptides
This compound is utilized in peptide synthesis, a crucial process for developing peptide-based therapeutics. wikipedia.orgciteab.comfishersci.nowikidata.org Protected amino acids and amino alcohols, such as this compound, serve as valuable building blocks in the assembly of peptide chains. citeab.comciteab.com The Boc protecting group facilitates the controlled, stepwise addition of amino acid residues during synthesis. Incorporating D-amino acids or their derivatives, like D-leucinol, into peptides can enhance their stability against enzymatic degradation and improve their pharmacological characteristics. wikidata.org For example, D-amino acids are used to increase peptide resistance to proteases. wikidata.org While much research in this area focuses on Boc-protected D-amino acids, this compound, as a related protected D-amino alcohol, is also relevant as a component in the synthesis of modified peptides or peptidomimetics with potential therapeutic applications. wikipedia.orgwikipedia.org Studies on related compounds like Boc-D-Leu-OSu have shown their use in the synthesis of peptide gastrin antagonists and analogs of peptide antibiotics like gramicidin (B1672133) S. fishersci.no
Synthesis of Anti-AIDS and Hepatitis Virus Inhibitors
Protected D-leucine derivatives have been identified as important precursors for the synthesis of antiviral drugs, including anti-AIDS and hepatitis virus inhibitors. nih.gov For instance, Boc-D-leucine is noted as a key side chain for the synthesis of the antiviral drug Atazanavir, used to treat AIDS. nih.gov While these applications primarily involve Boc-D-leucine, the structural similarity between Boc-D-Leucine and this compound suggests a potential role for this compound as a synthetic intermediate or building block in the development of related antiviral compounds. Research on Lopinavir, another antiretroviral compound, also highlights the use of D-leucine diastereomers in the research of HIV afflictions. labshare.cn
Design of Antibacterial and Antifungal Agents
Research into the design of antibacterial and antifungal agents has involved leucine (B10760876) derivatives. Studies have synthesized N-Boc protected Leucine-linked triazoles and evaluated their antimicrobial activity. scbt.comguidetopharmacology.org Some of these compounds demonstrated potent antibacterial activity against various bacterial strains, including S. entrica, B. subtilis, S. aureus, E. coli, and P. auroginosa, and antifungal activity against A. niger and C. albicans. guidetopharmacology.org While this research specifically utilized Boc-Leucine, the findings suggest that incorporating protected leucine-derived structures, including potentially this compound, into novel compounds could be a strategy for developing new antimicrobial agents. D-leucine itself has shown a certain antibacterial effect, particularly in inhibiting Streptococcus lactis. nih.gov Furthermore, the incorporation of D-amino acids into synthetic peptides can lead to compounds with strong antimicrobial properties. wikidata.org
Enzyme Inhibitor Development
Protected D-amino acid derivatives, including those related to leucine, are relevant in the development of enzyme inhibitors. D-Leucine has been utilized in the synthesis of certain peptide-based inhibitors targeting specific enzymes involved in disease pathways. wikidata.org These inhibitors can exhibit improved selectivity and pharmacokinetic properties compared to their L-leucine counterparts. wikidata.org While the direct use of this compound in enzyme inhibitor development is not explicitly detailed in the provided results, its nature as a protected D-amino alcohol makes it a potential building block for synthesizing peptidomimetic or small molecule inhibitors that could target various enzymes. Studies on Boc-D-Leu-OMe, a related derivative, have shown its ability to inhibit aminopeptidase (B13392206) activity. fishersci.be
Prodrug Design for Enhanced Bioavailability
Amino acids and their derivatives play a crucial role in prodrug development aimed at enhancing the bioavailability and improving the distribution of drugs within the body. cymitquimica.comfishersci.be By conjugating active drug molecules with amino acids or their derivatives, researchers can improve drug stability and extend their duration of action. cymitquimica.com While the provided information primarily discusses the use of amino acids like L-leucine and L-phenylalanine in forming prodrugs of protease inhibitors to improve pharmacological properties, the principle applies to other amino acid derivatives. nih.gov this compound, as a protected amino alcohol, could potentially be used to synthesize prodrugs where the alcohol function is utilized for conjugation, potentially improving the bioavailability or other pharmacokinetic properties of the parent drug. wikipedia.org Fatty acid acylated amino acids, including N-myristoyl D-leucine and N-dodecanoyl D-leucine, have been explored for oral peptide delivery to increase oral bioavailability. nih.gov This highlights the broader utility of D-leucine derivatives in enhancing drug delivery.
Biochemical Studies
This compound and related protected D-amino acid derivatives are valuable tools in biochemical research. They are used in research laboratories to produce derivatives of amino acids, which are fundamental building blocks of biological materials. sigmaaldrich.com These compounds facilitate studies in organic chemistry and medicinal chemistry. wikipedia.org this compound's unique structure allows for selective reactions, enabling the efficient incorporation of D-leucine-derived structures into larger molecules for biochemical investigations. wikipedia.org The use of protected D-amino acids in biochemical research can provide insights into cellular processes and disease mechanisms. wikipedia.org
Physical Properties of this compound
| Property | Value | Source |
| Assay | ≥97% | sigmaaldrich.com |
| Molecular Formula | C₁₁H₂₃NO₃ | sigmaaldrich.comscbt.com |
| Molecular Weight | 217.31 g/mol | sigmaaldrich.comscbt.com |
| CAS Number | 142121-48-0 | sigmaaldrich.comscbt.com |
| PubChem Substance ID | 24879289 | sigmaaldrich.com |
| Optical Activity | [α]²⁰/D +26°, c = 2 in methanol | sigmaaldrich.com |
| Density | 0.983 g/mL at 25 °C | sigmaaldrich.com |
| Boiling Point | 213 °C | sigmaaldrich.com |
| Refractive Index | n²⁰/D 1.449 | sigmaaldrich.com |
Investigation of Protein Interactions and Enzyme Mechanisms
Research into protein interactions and enzyme mechanisms is fundamental to understanding biological processes and developing therapeutic interventions. This compound and related amino acid derivatives can serve as valuable tools in these investigations. Protein-protein interactions are crucial for numerous cellular processes, and their study can involve techniques like yeast two-hybrid assays, bimolecular fluorescence complementation, and Förster resonance energy transfer. frontiersin.orgh-its.org The contact surfaces involved in these interactions, particularly in transient complexes, often feature polar and charged amino acid groups, forming hydrogen bonds. frontiersin.orgh-its.org Enzyme mechanisms involve the precise interaction between an enzyme and its substrate, often facilitated by specific amino acid residues within the active site. h-its.org While direct studies explicitly detailing this compound's role in investigating specific protein interactions or enzyme mechanisms were not prominently found, related protected amino acids are widely used in peptide synthesis, which is integral to studying protein structure and function. fengchengroup.comchemimpex.com The incorporation of modified amino acids or their derivatives can help probe the structural and functional requirements of proteins and enzymes.
Study of Amino Acid Behavior and Interactions
Amino acids are the building blocks of proteins and play critical roles in various biological processes. Studying their behavior and interactions, including their complexation with metal ions or their interaction with biological membranes, provides insights into cellular function. digitellinc.comnih.gov this compound, as a derivative of the amino acid leucine, can be used in studies exploring how modifications to amino acid structure affect their properties and interactions. Research using techniques like density functional theory and molecular dynamics simulations can investigate the complexation behavior of amino acids with cations and their interactions with cell membrane models. digitellinc.com N-Acyl amino acid surfactants, which share structural features with protected amino acid derivatives, have been studied for their interactions with phospholipid bilayers using techniques such as small angle neutron scattering and neutron reflectivity. nih.gov These studies contribute to understanding how amino acid-based molecules interact with biological membranes, which is relevant for drug delivery and cellular uptake.
Exploration of mTOR Signaling Pathways
The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a key regulator of cell growth, metabolism, and protein synthesis. imrpress.comnih.gov Leucine, the parent amino acid of leucinol, is known to activate the mTOR signaling pathway, particularly mTORC1. imrpress.com This activation is crucial for stimulating protein synthesis. imrpress.com Research has explored how amino acids, particularly leucine, regulate mTOR signaling. nih.gov Studies using leucine analogs have aimed to understand the structural requirements for stimulating or inhibiting this pathway. nih.gov Some research has investigated leucinol analogs as potential inhibitors of the mTORC1 pathway by targeting leucyl-tRNA synthetase (LRS), an enzyme involved in leucine sensing for mTORC1 activation. target.re.kr These analogs can act as competitive inhibitors of leucine in this process. target.re.kr While direct studies on this compound's specific role in mTOR signaling were not extensively detailed, its relationship to leucine and leucinol suggests potential applications in studying how protected amino acid derivatives might influence this critical pathway.
Development of Biomaterials and Drug Delivery Systems
Biomaterials and drug delivery systems are areas of extensive research aimed at improving the efficacy and safety of therapeutic agents. researchgate.netnih.govnumberanalytics.com Biomaterials, often polymers, serve as carriers for drugs, enabling controlled and targeted release. researchgate.netnih.govnumberanalytics.comkinampark.com The design of these systems involves tailoring the properties of biomaterials to interact effectively with biological systems and protect the encapsulated drugs. nih.govnumberanalytics.com Amino acid-based polymers are of interest in this field due to their biocompatibility and tunable properties. numberanalytics.comacs.org For instance, polymers with leucine side chains have been synthesized and explored for their self-assembling properties and potential as pH-responsive carriers for drug delivery. acs.org The incorporation of amino acid derivatives like Boc-protected amino acids can influence the properties of these polymers, such as their hydrophobicity and the ability to form specific structures. acs.org Deprotection of the Boc group can introduce functional groups like primary amines, which can be utilized for pH responsiveness or conjugation with biomolecules, further enhancing their utility in drug delivery applications. acs.org While specific examples of this compound directly incorporated into biomaterials or drug delivery systems were not widely found, the use of related protected amino acids in the synthesis of amino acid-based polymers highlights a potential area for its application.
Future Directions and Emerging Research Areas
Advanced Catalytic Applications of Boc-D-Leucinol Derivatives
The chiral nature of this compound makes its derivatives promising candidates for asymmetric catalysis. Research is exploring the incorporation of this compound into ligands or organocatalysts to induce enantioselectivity in various chemical transformations. While direct catalytic applications of this compound itself might be limited, its derivatives, where the alcohol or amine functionalities are further modified, can act as chiral auxiliaries or ligands in metal-catalyzed reactions. For instance, studies involving the decarboxylative arylation of N-Boc-leucine have demonstrated good yields and excellent enantioselectivity using specific ligands in conjunction with photoredox and nickel catalysis, suggesting potential for similar approaches with leucinol derivatives nih.gov. The development of novel chiral catalysts based on the this compound scaffold could lead to more efficient and selective synthesis of chiral molecules, which are crucial in the pharmaceutical and fine chemical industries.
Integration in Flow Chemistry and Automated Synthesis
The demand for efficient and rapid synthesis of complex molecules, especially peptides and peptidomimetics, is driving the integration of building blocks like this compound into flow chemistry and automated synthesis platforms. Flow chemistry offers advantages such as improved reaction control, enhanced heat and mass transfer, and increased safety, particularly when handling hazardous reagents or intermediates acs.orgresearchgate.net. Automated synthesis platforms enable high-throughput experimentation and reproducible synthesis. Boc-protected amino acids, including leucine (B10760876) derivatives, are commonly used in automated solid-phase peptide synthesis (SPPS) iris-biotech.deontosight.ai. The development of continuous flow processes for the synthesis of intermediates using Boc-D-leucine monohydrate highlights the potential for integrating protected leucinol derivatives into similar continuous manufacturing approaches mit.edu. Automated fast-flow peptide synthesis has shown the ability to rapidly assemble peptides with acceptable purity, bypassing traditional limitations and suggesting that this compound could be similarly incorporated for the synthesis of complex molecules containing this residue nih.govresearchgate.net.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling play a crucial role in understanding the behavior of this compound and its interactions, guiding the design of new derivatives and predicting their properties.
Molecular Docking for Biological Activity Prediction
Molecular docking studies are employed to predict the binding affinity and interaction modes of this compound derivatives with biological targets, such as enzymes or receptors. While direct docking studies on this compound itself for biological activity prediction might be less common due to its primary role as a synthetic intermediate, studies on peptides and peptidomimetics incorporating leucine or its derivatives utilize docking to understand their interactions with target proteins researchgate.netnih.govacs.orgtandfonline.com. This approach can help in the rational design of new therapeutic candidates by predicting how modifications to the this compound structure might influence binding to specific biological targets involved in various disease pathways.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) calculations are valuable for investigating the electronic structure, reactivity, and spectroscopic properties of this compound and its transformations. DFT can provide insights into reaction mechanisms, transition states, and the influence of the Boc group on the molecule's properties acrhem.orgrsc.orgbu.eduscispace.comnih.gov. These calculations can support experimental studies by providing a deeper understanding at the molecular level, for example, in analyzing vibrational circular dichroism spectra or understanding the energetics of different conformers acrhem.orgnih.gov. DFT studies can also help in designing more efficient synthetic routes and predicting the behavior of this compound derivatives in various chemical environments.
Exploration of Novel Biochemical Pathways and Therapeutic Targets
While L-leucine is a well-established essential amino acid involved in protein synthesis and metabolic signaling, the role of D-leucine derivatives like this compound in biological systems is an area of ongoing exploration. D-amino acids and their derivatives are not typically found in mammalian proteins but can be present in microorganisms and some peptides. Research into the potential therapeutic applications of D-amino acid derivatives is gaining interest . This compound derivatives could be explored for their potential to interact with specific biochemical pathways or therapeutic targets where D-amino acid containing molecules show activity. For instance, D-leucine has been investigated for its potential in developing enzyme inhibitors and its effects on epileptic seizures in animal studies . Investigating how this compound or its metabolic products interact with biological systems could uncover novel therapeutic opportunities or provide tools for studying specific biological processes. The leucine-type amino acid transporter (LAT1), which transports large neutral amino acids like leucine, could be a potential target for delivering therapeutic molecules conjugated to leucine derivatives nih.gov.
Sustainable and Green Chemistry Approaches in Synthesis
Developing sustainable and environmentally friendly synthetic methods for producing this compound and its derivatives is an important future direction. Traditional synthetic routes may involve the use of hazardous solvents and reagents. Research is focusing on developing greener alternatives, such as using deep eutectic solvents for deprotection steps or exploring biocatalytic approaches mdpi.com. The integration of flow chemistry, as mentioned earlier, also contributes to sustainability by minimizing waste and improving energy efficiency acs.org. Future efforts will likely involve exploring enzymatic synthesis, using renewable feedstocks, and developing processes that reduce the environmental footprint associated with the production and use of this compound and its derivatives.
Q & A
Q. Methodological Answer :
- Step 1 : Start with D-leucinol as the chiral precursor. Protect the amine group using di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions .
- Step 2 : Optimize reaction time and temperature (typically 0–25°C for 4–12 hours) to minimize racemization. Monitor progress via TLC or HPLC .
- Step 3 : Purify via column chromatography (silica gel, gradient elution) or recrystallization. Validate purity using H/C NMR and chiral HPLC (e.g., Chiralpak columns) to confirm >98% enantiomeric excess .
Q. Methodological Answer :
- Approach 1 : Cross-validate using complementary techniques (e.g., H NMR, C NMR, DEPT, HSQC, and COSY) to assign ambiguous signals. Compare with literature benchmarks for Boc-protected amino alcohols .
- Approach 2 : Investigate solvent or pH effects. For example, DMSO-d6 may cause peak broadening due to hydrogen bonding, while CDCl3 provides sharper signals .
- Approach 3 : Synthesize a racemic mixture (Boc-DL-Leucinol) as a control to distinguish enantiomer-specific splitting patterns .
Q. Example Contradiction :
- Observed δ 1.4 ppm (CH) in CDCl3 vs. δ 1.3 ppm in DMSO-d5. Resolution: Confirm solvent choice aligns with published protocols .
Basic: What analytical techniques are essential for characterizing this compound in peptide synthesis?
Q. Methodological Answer :
Q. Validation Checklist :
| Parameter | Target |
|---|---|
| Purity (HPLC) | ≥95% |
| [α] | Match literature |
| MS | m/z = [M+H] ± 0.5 Da |
Advanced: How to design a study evaluating this compound’s efficacy in asymmetric catalysis?
Q. Methodological Answer :
-
PICOT Framework :
-
Experimental Design :
- Vary catalyst loading (1–10 mol%), solvent (THF, toluene), and temperature.
- Use kinetic analysis (e.g., Eyring plot) to study rate/enantioselectivity trade-offs .
- Validate with X-ray crystallography of catalyst-substrate complexes .
Data Analysis Tip : Apply multivariate statistics (ANOVA) to identify significant variables .
Basic: What are the best practices for storing this compound to prevent degradation?
Q. Methodological Answer :
- Storage Conditions :
- Temperature: –20°C in sealed, argon-flushed vials.
- Desiccant: Include silica gel to absorb moisture.
- Stability Monitoring :
- Quarterly HPLC checks for hydrolysis (free leucinol detection) .
- Avoid repeated freeze-thaw cycles.
Q. Degradation Signs :
- NMR: New δ 5.3 ppm (Boc group cleavage).
- HPLC: Additional peak at t = 3.2 min (leucinol) .
Advanced: How to troubleshoot low yields in this compound-mediated reactions?
Q. Methodological Answer :
- Root Cause Analysis :
- Side Reactions : Check for Boc deprotection (TFA traces in solvent).
- Steric Hindrance : Modify reaction conditions (e.g., switch from DCM to less polar toluene).
- Catalyst Incompatibility : Screen additives (e.g., DMAP) to enhance reactivity .
Q. Case Study :
- Issue : 40% yield in peptide coupling.
- Solution : Pre-activate carboxyl group with HOBt/DIC before adding this compound .
Basic: How to ensure reproducibility in this compound-based experiments?
Q. Methodological Answer :
- Documentation : Record exact molar ratios, solvent batches, and equipment calibration dates.
- Negative Controls : Include reactions without this compound to rule out autopolymerization.
- Replication : Perform triplicate runs; report mean ± SD .
Q. Reproducibility Checklist :
| Factor | Detail |
|---|---|
| Solvent Purity | HPLC-grade, anhydrous |
| Weighing Error | ±0.1 mg balance |
| Reaction Vessel | Glass (avoid plastic adsorption) |
Advanced: What strategies validate this compound’s role in chiral resolution mechanisms?
Q. Methodological Answer :
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to map transition states and predict enantioselectivity .
- Kinetic Isotope Effects (KIE) : Compare to identify rate-determining steps.
- Cross-Experiment Validation : Compare results with structurally analogous catalysts (e.g., Boc-D-Valinol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
